molecular formula C11H8N4 B15358647 3-Phenyltriazolo[4,5-b]pyridine

3-Phenyltriazolo[4,5-b]pyridine

Cat. No.: B15358647
M. Wt: 196.21 g/mol
InChI Key: ZTCLCDZTMZUVJV-UHFFFAOYSA-N
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Description

3-Phenyltriazolo[4,5-b]pyridine is a heterocyclic aromatic organic compound characterized by a triazole ring fused to a pyridine ring, with a phenyl group attached to the third position of the triazole ring. This compound belongs to the class of triazolopyridines, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3-aminopyridine with phenylhydrazine in the presence of a strong acid catalyst, followed by cyclization under heating conditions.

  • Metal-Catalyzed Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to construct the triazolo[4,5-b]pyridine core.

  • Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the reaction, providing a more efficient and rapid synthesis route.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance production efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace hydrogen atoms or functional groups on the triazolo[4,5-b]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia, amines).

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

3-Phenyltriazolo[4,5-b]pyridine has found applications in various fields of scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in drug discovery, particularly as an inhibitor of certain enzymes and receptors.

  • Industry: Its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Phenyltriazolo[4,5-b]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

  • 1,2,3-Triazolo[4,5-b]pyridine

  • 1,2,4-Triazolo[4,5-b]pyridine

  • 3-Phenylpyrazolo[3,4-b]pyridine

  • 3-Phenylthiazolo[4,5-b]pyridine

Properties

IUPAC Name

3-phenyltriazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-5-9(6-3-1)15-11-10(13-14-15)7-4-8-12-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCLCDZTMZUVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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